molecular formula C6H9F6N B1472546 4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine CAS No. 2098043-76-4

4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine

Cat. No. B1472546
CAS RN: 2098043-76-4
M. Wt: 209.13 g/mol
InChI Key: HRAYRHHTEWWHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine, also known as TFEB, is a trifluoromethyl-containing amine that has been widely used in the scientific research field. It is a versatile compound that has been used in a variety of applications, including as a reagent, catalyst, and solvent. TFEB has been used in a wide range of scientific research areas, including organic synthesis, biochemistry, and medicinal chemistry.

Scientific Research Applications

Organosoluble Fluorinated Polyimides

A novel trifluoromethyl-substituted bis(ether amine) monomer was synthesized, leading to the development of highly soluble fluorinated polyimides. These polyimides are characterized by their solubility in organic solvents, ability to form transparent films, high glass-transition temperatures, stability under thermal conditions, low dielectric constants, and minimal water uptake. They exhibit potential applications in electronic and optical materials due to their unique properties (Chung, Tzu, & Hsiao, 2006).

Synthesis and Structural Analysis

The synthesis and structural analysis of trifluoromethyl-substituted compounds have been explored, demonstrating the versatility of trifluoromethyl groups in chemical synthesis. Studies include the synthesis of pyrazoles and their structural characterization, providing insights into the electronic and structural effects of trifluoromethyl groups (Flores et al., 2018).

Microwave-Assisted Synthesis of Fused Heterocycles

Research on microwave-assisted synthesis has led to the development of trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles. This method highlights the use of trifluoromethyl groups in creating complex heterocyclic structures, which could have implications for pharmaceutical and material science applications (Shaaban, 2008).

Fluorinated Aminoketenimines and Furan Derivatives

The reaction between tert-butyl isocyanide and trifluoro diones has been investigated, leading to the isolation of fluorinated aminoketenimines. These compounds undergo cyclization reactions to produce new trifluoromethylated furan derivatives, indicating potential routes for synthesizing organofluorine compounds with interesting biological or material properties (Mosslemin et al., 2004).

Synthesis of Trifluoromethylated Amines

The Lewis acid-catalyzed deamination of 1,1-bis(dimethylamino)-2,2,2-trifluoroethane has been utilized to form trifluoromethylated alkynylamines, homoallylic amines, and cyanoamines. This method underscores the synthetic utility of trifluoromethyl groups in creating compounds that could be valuable in medicinal chemistry and material sciences (Xu & Dolbier, 2000).

Mechanism of Action

properties

IUPAC Name

4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F6N/c7-5(8,9)1-4(3-13)2-6(10,11)12/h4H,1-3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAYRHHTEWWHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CC(F)(F)F)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine
Reactant of Route 2
4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine
Reactant of Route 3
4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine
Reactant of Route 4
4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine
Reactant of Route 5
4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine
Reactant of Route 6
4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine

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